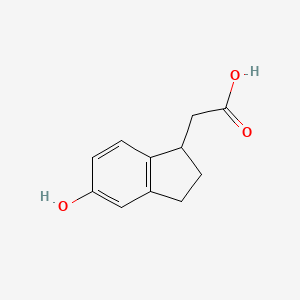
2-(5-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid is a chemical compound that belongs to the class of organic compounds known as indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a hydroxy group at the 5-position of the indene ring and an acetic acid moiety at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxyindene with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is isolated through acidification and subsequent crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(5-oxo-2,3-dihydro-1h-inden-1-yl)acetic acid.
Reduction: Formation of 2-(5-hydroxy-2,3-dihydro-1h-inden-1-yl)ethanol.
Substitution: Formation of 2-(5-chloro-2,3-dihydro-1h-inden-1-yl)acetic acid.
Applications De Recherche Scientifique
2-(5-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(5-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
2-(5-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2-(1-Hydroxy-2,3-dihydro-1h-inden-1-yl)acetic acid: A closely related compound with a different substitution pattern on the indene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-9-3-4-10-7(5-9)1-2-8(10)6-11(13)14/h3-5,8,12H,1-2,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTHCHDOGHNRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CC(=O)O)C=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
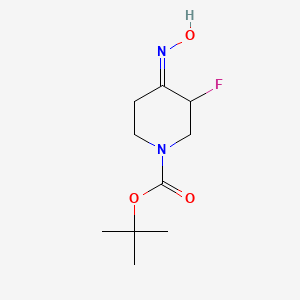
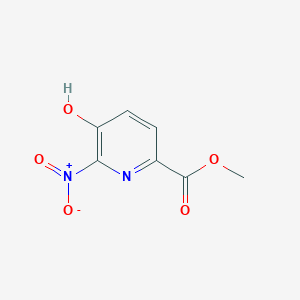
![4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13014999.png)

![3-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13015015.png)



![1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene](/img/structure/B13015026.png)
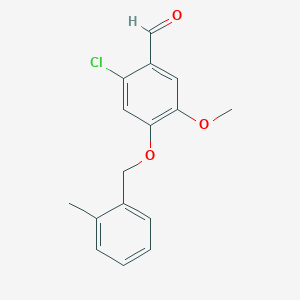

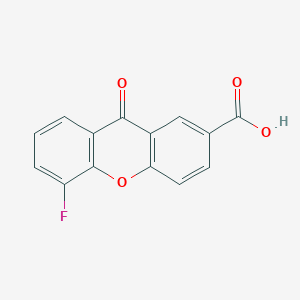
![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13015053.png)

